molecular formula C14H18O2 B1327484 Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone CAS No. 898774-28-2

Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone

Cat. No.: B1327484
CAS No.: 898774-28-2
M. Wt: 218.29 g/mol
InChI Key: QCKBKAKGLRJRLJ-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone is an organic compound with the molecular formula C14H18O2 It is a ketone that features a cyclobutyl group attached to a 2-(2-methoxyphenyl)ethyl moiety

Scientific Research Applications

Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone typically involves the reaction of cyclobutyl ketone with 2-(2-methoxyphenyl)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the cyclobutyl ketone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Sodium methoxide (NaOMe) in methanol, potassium carbonate (K2CO3) in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Cyclobutyl 2-(2-methoxyphenyl)ethyl ketone can be compared with other similar compounds such as:

    Cyclobutyl methyl ketone: Lacks the 2-(2-methoxyphenyl)ethyl group, resulting in different chemical and biological properties.

    2-(2-Methoxyphenyl)ethyl ketone: Lacks the cyclobutyl group, which affects its reactivity and applications.

    Cyclobutyl phenyl ketone: Contains a phenyl group instead of the 2-(2-methoxyphenyl)ethyl group, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

1-cyclobutyl-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-14-8-3-2-5-12(14)9-10-13(15)11-6-4-7-11/h2-3,5,8,11H,4,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKBKAKGLRJRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644207
Record name 1-Cyclobutyl-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-28-2
Record name 1-Cyclobutyl-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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